Product packaging for 2'-Deoxy-NAD+(Cat. No.:CAS No. 65085-09-8)

2'-Deoxy-NAD+

Cat. No.: B150497
CAS No.: 65085-09-8
M. Wt: 664.4 g/mol
InChI Key: BAWFJGJZGIEFAR-NNYOXOHSSA-O
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Description

Foundational Roles as a Coenzyme and Signaling Molecule

NAD functions as a critical coenzyme in redox reactions, acting as an electron carrier. youtube.comimrpress.com In its oxidized form, NAD+, it can accept electrons from other molecules, becoming reduced to NADH. nad.com This process is fundamental to cellular respiration, including glycolysis and the citric acid cycle, where NAD+ facilitates the breakdown of glucose and other nutrients to generate energy. wikipedia.orgnumberanalytics.com The energy captured by NADH is then transferred to the electron transport chain for the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. numberanalytics.com

Beyond its bioenergetic role, NAD+ is a crucial substrate for several families of enzymes that are key players in cellular signaling and regulation. These include:

Sirtuins: A class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, DNA repair, and metabolic regulation. nih.gov Sirtuins utilize NAD+ to remove acetyl groups from proteins, thereby controlling their activity. nih.gov

Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and the maintenance of genomic stability. wikipedia.orgnih.gov When DNA damage occurs, PARPs are activated and consume NAD+ to synthesize poly(ADP-ribose) chains, which signal and recruit other DNA repair proteins. wikipedia.org

CD38 and CD157: These are ectoenzymes that use NAD+ to produce second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), which are involved in calcium signaling. aatbio.com

The dual function of NAD as both a metabolic coenzyme and a signaling molecule places it at a critical intersection of cellular metabolism and regulation. promegaconnections.com

Enzyme FamilyPrimary FunctionRole of NAD+
Sirtuins Deacetylation of proteins, regulating gene expression, metabolism, and DNA repair.Substrate
PARPs DNA repair and genomic stability.Substrate for synthesis of poly(ADP-ribose).
CD38/CD157 Production of calcium-mobilizing second messengers.Substrate for synthesis of cADPR and NAADP.
Dehydrogenases Oxidation of substrates in metabolic pathways (e.g., glycolysis, Krebs cycle).Coenzyme (electron acceptor).

Interconversion of Nicotinamide-Adenine-Dinucleotide (B56045) Oxidized (NAD+) and Reduced (NADH) Forms in Cellular Processes

The continuous interconversion between the oxidized (NAD+) and reduced (NADH) forms of nicotinamide-adenine-dinucleotide is central to its function. nad.com This redox cycle is fundamental to cellular energy metabolism. nih.gov

During catabolic processes such as glycolysis and the citric acid cycle, NAD+ acts as an oxidizing agent, accepting a hydride ion (a proton and two electrons) from metabolic intermediates to become NADH. numberanalytics.com This reduction of NAD+ captures the chemical energy released from the breakdown of nutrients. wikipedia.org

The NADH generated in these pathways then serves as a reducing agent, donating its captured electrons to the electron transport chain located in the inner mitochondrial membrane. numberanalytics.com This process, known as oxidative phosphorylation, regenerates NAD+ and drives the synthesis of large amounts of ATP. nih.gov The regeneration of NAD+ is crucial for the continuation of glycolysis and other metabolic pathways that depend on a ready supply of the oxidized coenzyme. aging-us.com

In the absence of oxygen (anaerobic conditions), cells can regenerate NAD+ through fermentation, where pyruvate (B1213749) is converted to lactate (B86563) or ethanol, a process that oxidizes NADH back to NAD+.

The Nicotinamide-Adenine-Dinucleotide Redox Ratio (NAD+/NADH) and Cellular Homeostasis

The ratio of the oxidized form (NAD+) to the reduced form (NADH) of nicotinamide-adenine-dinucleotide, known as the NAD+/NADH redox ratio, is a critical indicator of the cell's metabolic state and redox balance. nih.govnih.gov This ratio reflects the cell's capacity for oxidative metabolism and influences a wide array of cellular processes. nih.gov

A high NAD+/NADH ratio is characteristic of a metabolically active state with robust oxidative phosphorylation, indicating that the cell has a high capacity to generate ATP. nih.gov Conversely, a low NAD+/NADH ratio can signal a more reduced cellular environment and may be associated with conditions such as hypoxia or metabolic dysfunction. nih.gov

The NAD+/NADH ratio is not uniform throughout the cell; distinct ratios are maintained within different cellular compartments, such as the cytoplasm and mitochondria, to support the specific metabolic functions of each location. promegaconnections.comaging-us.com For instance, the mitochondrial NAD+/NADH ratio is a key regulator of the citric acid cycle and oxidative phosphorylation.

Cellular CompartmentPredominant Metabolic ProcessesTypical NAD+/NADH RatioSignificance
Cytoplasm Glycolysis, Pentose Phosphate PathwayHighSupports high flux through glycolysis and provides NAD+ for various dehydrogenases.
Mitochondria Citric Acid Cycle, Oxidative Phosphorylation, Fatty Acid OxidationLower than cytoplasmReflects the active transfer of electrons from NADH to the electron transport chain for ATP production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N7O14P2+ B150497 2'-Deoxy-NAD+ CAS No. 65085-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N7O14P2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Nicotinamide adenine dinucleotide
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CAS No.

53-84-9
Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name Nadide
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Enzymatic Activities Dependent on Nicotinamide Adenine Dinucleotide

Nicotinamide-Adenine-Dinucleotide (B56045) as a Redox Coenzyme for Oxidoreductases

As a redox coenzyme, NAD+ plays a fundamental role in metabolism by facilitating the transfer of electrons in oxidation-reduction reactions. nih.govnih.govwikipedia.org Enzymes known as oxidoreductases catalyze these reactions, with many specifically requiring NAD+ as an electron acceptor. youtube.comnih.gov In these reactions, NAD+ is reduced to NADH by accepting a hydride ion (a proton and two electrons) from a substrate molecule, which is concurrently oxidized. youtube.com The resulting NADH can then donate these electrons in other reactions, thereby regenerating NAD+ and coupling various metabolic pathways. youtube.com This cyclical process is essential for the continuous flow of energy and building blocks within the cell.

Dehydrogenases are a major class of oxidoreductases that are critically dependent on NAD+. They are integral to the central energy-yielding pathways of the cell: glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govnih.govpearson.com

Glycolysis: In the cytoplasm, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) utilizes NAD+ to oxidize glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. quora.commdpi.com This is a crucial energy-capturing step in glycolysis, as the high-energy phosphate (B84403) bond in the product is later used to generate ATP. The NADH produced in this reaction carries electrons that can be shuttled into the mitochondria for further energy production. nih.gov

Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, several dehydrogenases of the TCA cycle use NAD+ to oxidize intermediates, generating a significant portion of the cell's NADH. These enzymes include pyruvate (B1213749) dehydrogenase (which converts pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle), isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate (B86768) dehydrogenase. The NADH produced in the TCA cycle is a primary source of electrons for the mitochondrial electron transport chain. mdpi.com

Oxidative Phosphorylation: The NADH generated during glycolysis and the TCA cycle donates its high-energy electrons to the first complex of the electron transport chain in the inner mitochondrial membrane. nih.govnih.gov This process, known as oxidative phosphorylation, ultimately drives the synthesis of large amounts of ATP, the main energy currency of the cell. The regeneration of NAD+ from NADH is essential for the continued operation of both glycolysis and the TCA cycle. nih.gov

The catalytic mechanisms of NAD+-dependent dehydrogenases, while specific to each enzyme and its substrate, share common principles of hydride transfer.

Malate Dehydrogenase: This enzyme catalyzes the reversible oxidation of malate to oxaloacetate in the final step of the TCA cycle. The reaction involves the transfer of a hydride ion from the hydroxyl group of malate to the C4 position of the nicotinamide (B372718) ring of NAD+. This process is facilitated by specific amino acid residues in the enzyme's active site that act as proton donors and acceptors, properly orienting the substrate and coenzyme for efficient catalysis.

Aldehyde Dehydrogenases (ALDHs): These enzymes are crucial for detoxifying both endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. The catalytic mechanism of ALDHs typically involves a conserved cysteine residue in the active site. researchgate.net The reaction proceeds through several steps:

The catalytic cysteine attacks the carbonyl carbon of the aldehyde substrate, forming a tetrahedral thiohemiacetal intermediate. researchgate.net

A hydride ion is then transferred from this intermediate to NAD+, generating NADH and a thioester intermediate. researchgate.net

Finally, the thioester is hydrolyzed by a water molecule, releasing the carboxylic acid product and regenerating the free enzyme. researchgate.netebi.ac.uk

DehydrogenasePathwaySubstrateProductCoenzyme
Glyceraldehyde-3-phosphate dehydrogenaseGlycolysisGlyceraldehyde-3-phosphate1,3-bisphosphoglycerateNAD+
Pyruvate dehydrogenaseLink between Glycolysis and TCA CyclePyruvateAcetyl-CoANAD+
Isocitrate dehydrogenaseTCA CycleIsocitrateα-ketoglutarateNAD+
α-ketoglutarate dehydrogenaseTCA Cycleα-ketoglutarateSuccinyl-CoANAD+
Malate dehydrogenaseTCA CycleMalateOxaloacetateNAD+
Aldehyde dehydrogenaseDetoxification/MetabolismAldehydeCarboxylic acidNAD+

The NADH produced by dehydrogenases in glycolysis and the TCA cycle is the primary electron donor to the mitochondrial electron transport chain (ETC). nih.govnih.gov The ETC is a series of protein complexes embedded in the inner mitochondrial membrane.

NADH donates its two high-energy electrons to the first complex of the ETC, Complex I (NADH:ubiquinone oxidoreductase). As electrons are passed down the chain through a series of redox reactions to subsequent complexes (Complex III and Complex IV), protons are pumped from the mitochondrial matrix to the intermembrane space. This creates a proton-motive force, an electrochemical gradient across the inner mitochondrial membrane.

The final electron acceptor in the chain is molecular oxygen, which is reduced to water. The energy stored in the proton gradient is then used by ATP synthase (Complex V) to drive the synthesis of ATP from ADP and inorganic phosphate. This process of oxidative phosphorylation is the most efficient way for cells to produce ATP, and the availability of NADH is a critical determinant of its rate. nih.gov

Nicotinamide-Adenine-Dinucleotide-Consuming Enzymes in Cellular Signaling

Beyond its role in redox metabolism, NAD+ is also a substrate for several families of enzymes that play crucial roles in cellular signaling and regulation. wikipedia.orgnih.govnih.gov These enzymes cleave the NAD+ molecule, using its ADP-ribose moiety to modify other molecules or to generate second messengers. wikipedia.org This consumption of NAD+ links the cell's metabolic state, as reflected by NAD+ levels, to a wide range of cellular processes. nih.gov

Sirtuins are a highly conserved family of NAD+-dependent protein deacylases. ucla.edunih.govnih.gov There are seven sirtuins in mammals (SIRT1-7), which are found in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria. mdpi.comyoutube.com They remove acetyl and other acyl groups from the lysine (B10760008) residues of a wide range of protein substrates, including histones, transcription factors, and metabolic enzymes. mdpi.comucla.edu

By deacetylating these proteins, sirtuins regulate a diverse array of cellular processes, including gene expression, DNA repair, metabolism, and inflammation. mdpi.comucla.edu Because their activity is dependent on the availability of NAD+, sirtuins act as metabolic sensors, adjusting cellular functions in response to changes in the cell's energy status. youtube.com

SirtuinPrimary LocalizationKey Functions
SIRT1Nucleus, CytoplasmGene silencing, DNA repair, inflammation, metabolism
SIRT2CytoplasmCell cycle control, tubulin deacetylation
SIRT3MitochondriaMitochondrial metabolism, antioxidant defense
SIRT4MitochondriaMetabolic regulation
SIRT5MitochondriaDesuccinylation, demalonylation
SIRT6NucleusDNA repair, genome stability, glucose homeostasis
SIRT7NucleolusRibosomal DNA transcription

The catalytic mechanism of sirtuins is unique among deacetylases and involves the consumption of one molecule of NAD+ for every acyl group removed. nih.govresearchgate.netnih.gov The reaction proceeds through a multi-step process:

Binding of Substrates: The acetylated lysine substrate binds to the sirtuin active site first, followed by the binding of NAD+. nih.gov

Formation of the O-alkylamidate Intermediate: The sirtuin catalyzes the cleavage of the glycosidic bond between nicotinamide and ADP-ribose in the NAD+ molecule. The acetyl-lysine substrate then attacks the C1' of the ribose, forming a covalent intermediate known as an ADP-ribosyl-peptidyl-imidate or O-alkylamidate intermediate. researchgate.net Nicotinamide is released as the first product. nih.gov

Deacetylation: A highly conserved catalytic loop in the sirtuin structure facilitates the next step. A base within the enzyme active site is proposed to activate the 2'-hydroxyl group of the ADP-ribose. This activated hydroxyl group then attacks the carbonyl carbon of the acetyl group attached to the lysine, leading to the formation of a tetrahedral intermediate.

Release of Products: The intermediate collapses, resulting in the release of the deacetylated lysine peptide and the formation of 2'-O-acetyl-ADP-ribose. nih.gov

This intricate mechanism directly links the removal of a post-translational modification from a protein to the central metabolic coenzyme NAD+, providing a clear example of how cellular metabolism and signaling are deeply intertwined.

Sirtuin Family of Nicotinamide-Adenine-Dinucleotide-Dependent Deacetylases/Deacylases

Isoform-Specific Functions and Subcellular Localization (SIRT1-7)

The seven mammalian sirtuin homologs (SIRT1-7) exhibit distinct subcellular localizations and functions, which contributes to their diverse physiological roles. frontiersin.org Their localization is critical to their function, as each sirtuin isoform acts on specific target proteins within its respective cellular compartment. nih.gov

SIRT1 is primarily found in the nucleus but can also be located in the cytoplasm. frontiersin.orgresearchgate.net It plays a role in gene expression regulation by deacetylating histones and other non-histone proteins. nih.gov

SIRT2 is predominantly a cytoplasmic protein. frontiersin.orgresearchgate.net

SIRT3, SIRT4, and SIRT5 are located in the mitochondria. frontiersin.orgresearchgate.net SIRT3 is a major regulator of mitochondrial oxidative phosphorylation. nih.gov

SIRT6 and SIRT7 are nuclear proteins, with SIRT7 being primarily localized to the nucleolus. frontiersin.orgresearchgate.net

Alternative splicing of sirtuin genes can generate multiple isoforms, further diversifying their functions and subcellular localizations. nih.gov For example, different SIRT1 isoforms have been shown to have differential effects on mitochondrial oxygen consumption. nih.gov

Table 1: Subcellular Localization and Primary Functions of Mammalian Sirtuins

Sirtuin Isoform Primary Subcellular Localization Key Functions
SIRT1 Nucleus, Cytoplasm Gene expression regulation, deacetylation of histones and non-histone proteins
SIRT2 Cytoplasm Deacetylation of cytoplasmic proteins
SIRT3 Mitochondria Regulation of mitochondrial metabolism and oxidative stress
SIRT4 Mitochondria Regulation of mitochondrial function
SIRT5 Mitochondria Removal of malonyl, succinyl, and glutaryl groups from proteins
SIRT6 Nucleus DNA repair, genome stability
SIRT7 Nucleolus Ribosome biogenesis, gene expression
Regulation of Protein Acylation States (e.g., Acetylation, Succinylation, Malonylation)

Sirtuins are key regulators of protein acylation, a type of post-translational modification that involves the addition of an acyl group to a protein. nih.gov This regulation is achieved through their deacylase activity, which is dependent on NAD+. exlibrisgroup.com

Deacetylation: SIRT1, SIRT2, and SIRT3 are known to have robust deacetylase activity, removing acetyl groups from lysine residues on target proteins. nih.govmdpi.com For instance, SIRT3 is the primary deacetylase in mitochondria and targets numerous metabolic enzymes. nih.govmdpi.com

Demalonylation and Desuccinylation: SIRT5 is unique in its ability to remove negatively charged acyl groups, specifically malonylation and succinylation, from lysine residues. nih.govnih.gov This function is crucial for regulating mitochondrial metabolism. nih.gov

Other Acylations: Emerging research suggests that sirtuins may also regulate other types of acylation, such as propionylation, which can be removed by SIRT3. mdpi.com

The regulation of protein acylation by sirtuins is a critical mechanism for controlling a wide range of cellular processes, from gene expression to metabolic pathways. exlibrisgroup.comnih.gov The availability of acyl-CoA molecules, which are central to metabolism, can influence the acylation state of proteins, creating a direct link between the cell's metabolic status and the regulation of protein function. mdpi.com

Poly(ADP-Ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that are central to cellular stress responses, particularly in the context of DNA damage and repair. nih.gov In humans, this family consists of 17 members. nih.gov These enzymes utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as ADP-ribosylation. nih.govmdpi.com

Poly(ADP-ribosyl)ation (PARylation) Activity and Substrate Specificity

PARP enzymes catalyze the addition of single (mono-ADP-ribosylation or MARylation) or multiple (poly-ADP-ribosylation or PARylation) ADP-ribose moieties to acceptor proteins. nih.govmdpi.com PARP1, PARP2, PARP5a, and PARP5b are capable of forming long, branched chains of poly(ADP-ribose) (PAR). nih.gov

The substrate specificity of PARPs is diverse and crucial for their function. PARP1, which is responsible for the majority of cellular PARylation, is activated by DNA strand breaks. nih.govnih.gov Upon activation, PARP1 can PARylate itself (auto-modification) and a variety of other proteins involved in DNA repair and chromatin structure. biorxiv.orgresearchgate.net Recent studies have also shown that PARP1 can directly ADP-ribosylate the terminal phosphates of DNA breaks. nih.gov The specificity of PARP1-mediated PARylation can be influenced by the type and location of the DNA damage. nih.gov For example, the 3'-terminal phosphate at a double-strand DNA break is a major site for PARylation by PARP1. nih.gov

NAD+ Consumption by PARP Enzymes (e.g., PARP1)

The enzymatic activity of PARPs, particularly PARP1, is a major consumer of cellular NAD+. nih.govnih.gov In response to significant DNA damage, the activation of PARP1 can lead to a substantial depletion of the nuclear NAD+ pool. biorxiv.orgnih.gov This consumption of NAD+ is a critical event that triggers a metabolic shift within the cell. biorxiv.orgnih.gov The decrease in NAD+ levels can impact other NAD+-dependent processes and is a key signal in the cellular response to stress. nih.gov The depletion of NAD+ by PARP1 activation can also lead to a decrease in ATP levels, as NAD+ is essential for cellular energy production. biorxiv.orgnih.gov

Regulation of PARP Activity (e.g., Auto-modification, Interaction with MacroH2A1.1)

The activity of PARP enzymes is tightly regulated to ensure appropriate cellular responses.

Auto-modification: A primary mechanism for regulating PARP1 activity is through auto-PARylation. The extensive addition of negatively charged PAR chains to PARP1 leads to its dissociation from DNA, thereby limiting its own activity. oup.com This auto-regulation creates a transient signal that can be rapidly switched on and off. uni-konstanz.de

Interaction with MacroH2A1.1: The histone variant macroH2A1.1 plays a significant role in regulating PARP1 activity. The macrodomain of macroH2A1.1 can bind to PAR, and this interaction has several consequences for PARP1 function. nih.govtandfonline.com MacroH2A1.1 can suppress PARP activity, thereby preventing excessive NAD+ depletion and subsequent necrotic cell death following DNA damage. tandfonline.com By binding to PAR chains, macroH2A1.1 can also protect them from degradation. tandfonline.com Furthermore, the interaction between macroH2A1.1 and PARP1 is important for the regulation of gene expression. nih.govnih.gov The binding of macroH2A1.1 to PARP1 is dependent on the integrity of the macroH2A1.1 binding pocket. researchgate.net This interaction can recruit PARP1 to specific chromatin locations and modulate its activity in response to cellular stress. nih.gov

ADP-Ribosyl Cyclases (CD38, CD157)

ADP-ribosyl cyclases are a class of enzymes that metabolize NAD+ to produce cyclic ADP-ribose (cADPR), a second messenger molecule involved in intracellular calcium signaling. wikipedia.orgnih.gov In mammals, the two primary enzymes with this activity are CD38 and CD157. nih.gov These enzymes exhibit both ADP-ribosyl cyclase and NAD+ glycohydrolase activities, the latter of which hydrolyzes NAD+ to ADP-ribose and nicotinamide. nih.gov

Cyclic ADP-Ribose (cADPR) Generation

Cyclic ADP-ribose (cADPR) is a crucial second messenger that governs intracellular calcium signaling. wikipedia.orgmolbiolcell.org It is synthesized from NAD+ through an enzymatic reaction catalyzed by ADP-ribosyl cyclases. wikipedia.org This process involves the cleavage of the nicotinamide group from NAD+ and the subsequent cyclization of the remaining ADP-ribose portion. molbiolcell.org The key distinction between cADPR and its non-cyclic counterpart, ADP-ribose (ADPR), is the formation of a glycosidic bond between the N1 of the adenine (B156593) base and the ribose. wikipedia.org

Enzymes such as the Aplysia ADP-ribosyl cyclase and the mammalian protein CD38 are prominent catalysts in the generation of cADPR. nih.gov The Aplysia enzyme, a soluble protein of approximately 30 kDa, efficiently converts NAD+ into cADPR and nicotinamide. molbiolcell.orgnih.gov In mammals, the bifunctional ectoenzyme CD38 also synthesizes cADPR from NAD+, although it is also capable of hydrolyzing cADPR to ADPR. wikipedia.orgbohrium.com The catalytic mechanism of these enzymes involves a covalently bound intermediate. wikipedia.org Interestingly, some TIR domain-containing proteins, like SARM1, can also catalyze the formation of cADPR from NAD+. wikipedia.org

The generation of cADPR is a vital step in calcium mobilization from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors. wikipedia.orgcaymanchem.com This function is essential in processes like muscle contraction. wikipedia.org

Enzyme FamilyExample(s)SubstrateProduct(s)Key Function of Product
ADP-ribosyl cyclasesAplysia ADP-ribosyl cyclase, CD38NAD+Cyclic ADP-Ribose (cADPR), NicotinamideIntracellular Calcium Mobilization
TIR domain-containing proteinsSARM1NAD+Cyclic ADP-Ribose (cADPR), ADP-Ribose (ADPR), NicotinamideAxon death signaling
Mono(ADP-ribosyl)transferases (ARTs)

Mono(ADP-ribosyl)transferases (ARTs) are a family of enzymes that utilize NAD+ as a donor molecule to transfer a single ADP-ribose unit to a specific acceptor molecule, which is typically a protein. nih.govembopress.org This post-translational modification, known as mono(ADP-ribosyl)ation, is a reversible process that plays a significant role in various cellular functions, including DNA repair, gene transcription, and cell signaling. nih.govfrontiersin.orgnih.gov The availability of NAD+ is a limiting factor for the activity of these enzymes. nih.gov

ARTs are broadly categorized into two main subfamilies:

ARTCs (clostridium toxin-like ADP-ribosyltransferases): These are typically ectoenzymes that are either anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor or are secreted. nih.govnih.gov They catalyze the mono(ADP-ribosyl)ation of extracellular targets. embopress.org In humans, four ARTCs have been identified (ARTC1, ARTC3, ARTC4, ARTC5). nih.gov

ARTDs (diphtheria toxin-like ADP-ribosyltransferases): This family includes the well-known poly(ADP-ribose) polymerases (PARPs), although many members of this family, such as PARP10, function as mono-ADP-ribosyltransferases. nih.govnih.gov These enzymes are primarily intracellular and modify proteins involved in critical cellular processes. embopress.org For instance, ARTD10 has been implicated in apoptosis, NF-κB signaling, and DNA damage repair. nih.gov

The enzymatic reaction involves the transfer of the ADP-ribose moiety from NAD+ to specific amino acid residues on the target protein, such as arginine, with the release of nicotinamide. nih.govfrontiersin.org This modification can alter the function of the target protein, often leading to its inactivation. embopress.orgnih.gov

ART SubfamilyCellular LocationExampleFunction
ARTCsExtracellular/SecretedARTC1Modifies T-cell co-receptors and hemopexin. nih.gov
ARTDsIntracellularARTD10 (PARP10)Involved in apoptosis, NF-κB signaling, and DNA damage repair. nih.gov

Other Nicotinamide-Adenine-Dinucleotide-Dependent Enzymes (e.g., DNA Ligases)

Beyond the enzymes that generate signaling molecules and modify proteins through ADP-ribosylation, NAD+ serves as a crucial cofactor for other enzyme classes, most notably bacterial DNA ligases. wikipedia.orgnih.gov These enzymes, often referred to as LigA, are essential for maintaining genome integrity by catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone during replication, recombination, and repair processes. nih.govidtdna.com

The mechanism of NAD+-dependent DNA ligases proceeds in three key steps:

Adenylylation of the enzyme: The AMP moiety from NAD+ is transferred to a conserved lysine residue in the active site of the ligase, releasing nicotinamide mononucleotide (NMN). nih.govnih.gov

Transfer of AMP to the DNA: The activated AMP is then transferred from the ligase to the 5'-phosphate at the nick in the DNA. nih.gov

Nick sealing: The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, forming a phosphodiester bond and releasing AMP. nih.gov

NAD+-dependent DNA ligases are predominantly found in bacteria, making them attractive targets for the development of novel antibacterial drugs, as eukaryotic DNA ligases are typically ATP-dependent. wikipedia.orgnih.gov The E. coli DNA ligase, for example, specifically uses NAD+ to ligate cohesive-ended DNA fragments. wikipedia.orgidtdna.com While most eukaryotic DNA ligases utilize ATP, there have been some reports suggesting that human DNA ligase IV may be able to use NAD+ as an alternative substrate under certain conditions, although this remains a topic of ongoing research. oup.comnih.gov

EnzymeOrganism TypeCofactorFunction
DNA Ligase A (LigA)BacteriaNAD+DNA replication, recombination, and repair. nih.gov
T4 DNA LigaseBacteriophageATPDNA ligation in molecular biology. idtdna.com
Human DNA Ligase IVEukaryoticPrimarily ATPDNA double-strand break repair. oup.comnih.gov

Cellular and Molecular Functions Regulated by Nicotinamide Adenine Dinucleotide

Regulation of Energy Metabolism and Bioenergetics

NAD+ is a critical modulator of cellular energy, acting as a key player in the intricate network of metabolic pathways that generate and utilize energy. nih.gov Its two forms, the oxidized NAD+ and the reduced NADH, are central to redox reactions, facilitating the transfer of electrons that drive cellular respiration and ATP production. wikipedia.orggoldmanlaboratories.com

Nicotinamide-Adenine-Dinucleotide (B56045) as a Critical Modulator of Metabolic Pathways Flux

NAD+ is indispensable for the flux of several key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govnih.gov In glycolysis, NAD+ is required for the oxidation of glyceraldehyde 3-phosphate. mdpi.com The resulting NADH is then utilized in the mitochondrial electron transport chain to generate the bulk of cellular ATP. nih.gov The ratio of NAD+ to NADH is a critical determinant of the cellular redox state and significantly influences the rate and direction of these metabolic pathways. nih.govmdpi.com An imbalance in this ratio can lead to dysregulated cellular metabolism. nih.gov For instance, a high demand for NAD+ to support oxidation reactions can drive aerobic glycolysis, a phenomenon where cells ferment pyruvate (B1213749) to lactate (B86563) even in the presence of oxygen. mdpi.com

Interplay with AMP-activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low energy, such as an increased AMP/ATP ratio. nih.govmdpi.com A significant body of research highlights a close interplay between NAD+ and AMPK signaling. Activation of AMPK can lead to an increase in cellular NAD+ levels. nih.govnih.gov This occurs, in part, through the upregulation of Nicotinamide (B372718) phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the NAD+ salvage pathway. nih.govresearchgate.net This elevation in NAD+ levels, in turn, enhances the activity of NAD+-dependent enzymes like sirtuins. nih.gov Conversely, the NAD+/NADH ratio can also modulate AMPK activity, with NAD+ acting as an activator and NADH as an inhibitor. researchgate.net This reciprocal regulation establishes a feedback loop that helps maintain cellular energy homeostasis.

Mitochondrial Function and Biogenesis Modulation (e.g., Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), Forkhead Box Protein O1 (FOXO1))

NAD+ is a potent regulator of mitochondrial function and the creation of new mitochondria, a process known as biogenesis. wowlifesc.commdpi.com This regulation is largely mediated through the activation of sirtuins, a class of NAD+-dependent deacetylases. wowlifesc.com SIRT1, a key sirtuin, plays a central role in this process by deacetylating and activating downstream targets. nih.gov

One of the most critical targets of SIRT1 in this context is the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis. mdpi.comnih.gov The activation of AMPK can lead to the phosphorylation of PGC-1α, which primes it for deacetylation by SIRT1. nih.gov This deacetylation enhances PGC-1α's transcriptional activity, leading to an increase in the expression of genes involved in mitochondrial biogenesis and function. nih.gov

Another important family of transcription factors regulated by the NAD+/SIRT1 axis is the Forkhead box O (FOXO) proteins, such as FOXO1. nih.gov SIRT1 can deacetylate FOXO proteins, modulating their activity and influencing the expression of genes involved in stress resistance, metabolism, and cell death. nih.govmdpi.com

Table 1: Key Proteins in NAD+-Mediated Regulation of Energy Metabolism

Protein Function Role in NAD+ Pathway
AMPK Cellular energy sensor. Activated by low energy status; increases cellular NAD+ levels. nih.govnih.gov
PGC-1α Master regulator of mitochondrial biogenesis. Activated by SIRT1-mediated deacetylation, which is dependent on NAD+. nih.gov
FOXO1 Transcription factor involved in stress resistance and metabolism. Activity is modulated by SIRT1-mediated deacetylation. nih.govmdpi.com
SIRT1 NAD+-dependent deacetylase. Key mediator of NAD+'s effects on mitochondrial function and biogenesis. nih.gov

Genome Integrity and DNA Repair Mechanisms

Beyond its role in metabolism, NAD+ is fundamental to maintaining the integrity of the genome by serving as a substrate for enzymes crucial to the DNA damage response and repair. wowlifesc.comnih.gov Cellular DNA is under constant assault from both endogenous and exogenous sources, leading to various forms of damage that must be repaired to prevent mutations and maintain genomic stability. goldmanlaboratories.com

Role of PARPs in DNA Damage Response and Repair Pathways (e.g., Base Excision Repair - BER)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in the DNA damage response. wowlifesc.comoup.com Upon detecting DNA damage, particularly single-strand breaks, PARP1, the most abundant member of this family, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. oup.comoup.com This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. nih.gov

PARPs are particularly important in the Base Excision Repair (BER) pathway, which is responsible for repairing damaged DNA bases. nih.govnih.gov PARP1 can facilitate the recruitment of the BER complex to the site of the lesion. researchgate.net The consumption of NAD+ by PARPs during extensive DNA damage can lead to a depletion of cellular NAD+ pools, which can impact other NAD+-dependent processes. nih.gov

Sirtuin Involvement in DNA Repair (e.g., SIRT1, SIRT6)

Sirtuins, particularly the nuclear-localized SIRT1 and SIRT6, are also key players in the maintenance of genomic stability and DNA repair. researchgate.netnih.gov Their activity, being NAD+-dependent, links the cellular metabolic state to the DNA damage response. oup.com

SIRT1 has been shown to be involved in multiple DNA repair pathways. oup.com It can be recruited to sites of DNA double-strand breaks and facilitates the recruitment of other repair proteins. oup.com For instance, SIRT1 can deacetylate and activate factors involved in both non-homologous end joining (NHEJ) and homologous recombination (HR), two major pathways for repairing double-strand breaks. nih.gov Research has shown that SIRT1 and SIRT6 can physically interact and cooperate to promote DNA repair. nih.gov SIRT1 can facilitate the recruitment of SIRT6 to the sites of DNA damage. nih.gov

SIRT6 plays a crucial role in the BER pathway by interacting with key components of this repair machinery. researchgate.net It also contributes to the repair of double-strand breaks by promoting the activity of PARP1. researchgate.net The coordinated action of sirtuins and PARPs, both fueled by NAD+, underscores the central role of this molecule in safeguarding the genome.

Table 2: Key Enzymes in NAD+-Dependent DNA Repair

Enzyme Family Key Members Function in DNA Repair NAD+ Requirement
PARPs PARP1, PARP2 Detect DNA damage, synthesize PAR to recruit repair proteins, crucial for BER. oup.comnih.govnih.gov Substrate (consumed during PAR synthesis). oup.comoup.com
Sirtuins SIRT1, SIRT6 Recruit repair proteins, deacetylate and activate repair factors, involved in BER and double-strand break repair. nih.govoup.comresearchgate.net Coenzyme (required for deacetylase activity). oup.com

Cross-talk between Nicotinamide-Adenine-Dinucleotide, PARP1, SIRT1, and Ataxia Telangiectasia Mutated (ATM) in DNA Repair and Mitophagy

A complex interplay exists between Nicotinamide-Adenine-Dinucleotide (NAD+), Poly (ADP-ribose) polymerase 1 (PARP1), Sirtuin 1 (SIRT1), and Ataxia Telangiectasia Mutated (ATM) in maintaining genomic stability and mitochondrial quality control. PARP1, a key sensor of DNA damage, consumes NAD+ to synthesize poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. evandrofanglab.com However, hyperactivation of PARP1 in response to extensive DNA damage can lead to a significant depletion of the cellular NAD+ pool. mdpi.comnih.gov

This depletion of NAD+ directly impacts the activity of SIRT1, an NAD+-dependent deacetylase. researchgate.net SIRT1 plays a crucial role in DNA repair and can be recruited to DNA double-strand breaks where it facilitates the recruitment and activation of ATM. evandrofanglab.com ATM, a serine/threonine kinase, is a master regulator of the DNA damage response. evandrofanglab.com The interaction between SIRT1 and ATM is reciprocal; SIRT1 can stimulate ATM autophosphorylation and stabilize it at break sites, while ATM can also influence SIRT1 activity. evandrofanglab.com

The reduction in SIRT1 activity due to NAD+ depletion has downstream consequences for mitophagy, the process of clearing damaged mitochondria. nih.gov SIRT1 is known to regulate mitochondrial health and biogenesis, in part through its influence on the PGC-1α axis. researchgate.net In conditions of DNA repair deficiency, such as in Xeroderma Pigmentosum group A (XPA) and Ataxia-Telangiectasia (A-T), PARP1 hyperactivation leads to reduced NAD+ levels, which in turn compromises SIRT1 activity. evandrofanglab.comnih.gov This impairment of the NAD+-SIRT1 axis results in defective mitophagy, leading to the accumulation of dysfunctional mitochondria. evandrofanglab.comnih.gov Remarkably, restoring NAD+ levels has been shown to mitigate both the DNA repair defects and the mitochondrial dysfunction in models of A-T. evandrofanglab.com This highlights a critical nuclear-mitochondrial cross-talk where NAD+ availability links DNA repair processes with mitochondrial quality control. evandrofanglab.comnih.gov

Transcriptional and Epigenetic Regulation

NAD+ is a key regulator of gene expression through its influence on chromatin structure and the activity of various enzymes involved in epigenetic modifications.

Sirtuin-Mediated Deacetylation of Histones and Transcription Factors (e.g., p53, FOXO, NF-κB, HIF-1α)

Sirtuins, a class of NAD+-dependent deacetylases, play a central role in translating the cellular NAD+ status into changes in gene expression. nih.gov SIRT1, the most studied sirtuin, deacetylates both histone and non-histone proteins, thereby modulating their function. oup.com

Histone Deacetylation: The deacetylation of histone tails by SIRT1 is generally associated with transcriptional repression. oup.com This process is crucial for the regulation of a wide range of cellular processes, including those governed by circadian rhythms. nih.gov For instance, SIRT1's deacetylase activity is regulated in a circadian manner and influences the acetylation of histone H3 at circadian promoters. nih.gov

Transcription Factor Deacetylation: SIRT1 also targets a variety of transcription factors, altering their activity and influencing the expression of their target genes.

p53: SIRT1 deacetylates the tumor suppressor protein p53, which inhibits p53's transcriptional activity and its ability to induce apoptosis. researchgate.netresearchgate.net This deacetylation can promote cell survival under conditions of stress. researchgate.net

FOXO: The Forkhead box O (FOXO) family of transcription factors are also regulated by SIRT1-mediated deacetylation. researchgate.netresearchgate.net Deacetylation of FOXO proteins can enhance their roles in cell cycle arrest and resistance to oxidative stress, while inhibiting their pro-apoptotic functions. researchgate.net

NF-κB: SIRT1 can physically interact with and deacetylate the RelA/p65 subunit of NF-κB, a key regulator of inflammation and cell survival. nih.gov This deacetylation at lysine (B10760008) 310 inhibits the transcriptional activity of NF-κB. nih.gov

HIF-1α: While the direct deacetylation of Hypoxia-Inducible Factor-1α (HIF-1α) by SIRT1 is a complex area of research, the interplay between NAD+ metabolism and HIF-1α signaling is well-established.

The following table summarizes the key transcription factors deacetylated by SIRT1 and the functional consequences.

Transcription FactorSite of DeacetylationFunctional Consequence
p53 Lysine 382Inhibition of transcriptional activity and apoptosis. nih.gov
FOXO Multiple sitesPromotion of cell cycle arrest and stress resistance; inhibition of apoptosis. researchgate.net
NF-κB (RelA/p65) Lysine 310Inhibition of transcriptional activity. nih.gov

Chromatin Remodeling and Gene Expression Modulation

NAD+ influences chromatin structure and gene expression not only through sirtuin-mediated deacetylation but also by affecting the activity of ATP-dependent chromatin remodeling complexes. oup.comnih.gov These complexes utilize the energy from ATP hydrolysis to alter the position of nucleosomes, thereby controlling the accessibility of DNA to transcription factors and the transcriptional machinery. oup.com The efficient functioning of these remodeling enzymes is dependent on an adequate supply of ATP, the production of which is intrinsically linked to NAD+ through its role in cellular respiration. nih.gov Therefore, NAD+ levels can indirectly impact large-scale chromatin architecture and gene expression by influencing the energy status of the cell. nih.gov

Nicotinamide-Adenine-Dinucleotide as a 5'-Terminal Modification on RNA

Recent discoveries have revealed a novel role for NAD+ as a 5'-terminal cap on certain RNA molecules in bacteria, yeast, and human cells. nih.gov This "NAD-capping" is a form of epitranscriptomic regulation, influencing the stability and fate of the modified RNA. nih.gov Unlike the canonical 7-methylguanylate (m7G) cap, the NAD+ cap is incorporated during transcription initiation by RNA polymerase, using NAD+ as a non-canonical initiating nucleotide. nih.govelifesciences.org

In human and yeast mitochondria, this NAD+ capping of RNA is remarkably efficient, with a significant percentage of mitochondrial transcripts being capped with NAD+ and its reduced form, NADH. nih.govelifesciences.org The efficiency of this capping is influenced by the promoter sequence and the intracellular concentrations of NAD+ and NADH, suggesting a mechanism for coupling cellular metabolism directly to mitochondrial gene expression. nih.govelifesciences.org In some organisms, NAD+-capped transcripts are targeted for degradation by the NAD+ decapping enzyme DXO1. nih.gov The dynamic nature of NAD+ capping suggests it is a regulatory mark that can be remodeled in response to specific cellular signals, such as hormonal cues in plants. nih.gov

Cellular Stress Response and Homeostasis

NAD+ is a central molecule in the cellular response to various stressors and is essential for maintaining cellular homeostasis. mdpi.comnih.govnih.gov Its levels fluctuate in response to genotoxic, oxidative, and inflammatory stress, and it serves as a critical substrate for enzymes that mediate the stress response. nih.gov

Oxidative Stress Response and Antioxidant Defense Pathways

NAD+ plays a multifaceted role in the cellular defense against oxidative stress. It is a precursor to NADP+, which is then reduced to NADPH. NADPH is a crucial reducing equivalent used by antioxidant enzymes, such as glutathione (B108866) reductase, to regenerate the antioxidant glutathione, a key molecule in detoxifying reactive oxygen species (ROS). nih.gov Therefore, adequate NAD+ levels are essential for maintaining a robust antioxidant defense system. nih.gov

Furthermore, NAD+-dependent enzymes like SIRT1 are directly involved in regulating the expression of antioxidant genes. nih.govplos.org For example, SIRT1 can deacetylate and activate FOXO transcription factors, which in turn upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (SOD2). nih.govplos.org This provides a direct link between NAD+ availability and the cell's capacity to combat oxidative damage. In situations of severe oxidative stress, the resulting DNA damage can activate PARP1, leading to NAD+ depletion, which can impair both energy metabolism and the antioxidant response, creating a vicious cycle of cellular damage. mdpi.com

Regulation of Calcium Homeostasis

Nicotinamide-Adenine-Dinucleotide (NAD+) and its metabolites are significant regulators of cellular calcium ([Ca2+]) homeostasis, a process critical for a multitude of cellular functions. Extracellular NAD+ (NAD+e), found in nanomolar concentrations in human plasma, can influence intracellular calcium concentration ([Ca2+]i) through various mechanisms. nih.gov One primary pathway involves the ectoenzyme CD38, an ADP-ribosyl cyclase that converts NAD+ into cyclic ADP-ribose (cADPR). nih.govahajournals.org cADPR acts as a potent second messenger, mobilizing calcium from intracellular stores by binding to and activating ryanodine (B192298) receptors (RyRs) located on the endoplasmic or sarcoplasmic reticulum. nih.govnih.gov This mechanism has been observed in several cell types, including granulocytes, astrocytes, and osteoblasts. nih.gov

The generation of cADPR by CD38 and its subsequent effect on calcium signaling are implicated in various physiological responses, including immune cell chemoattraction and potentially cardiomyocyte excitation-contraction coupling. ahajournals.orgnih.gov Beyond CD38, NAD+ and its metabolite ADP-ribose (ADPR) can directly modulate the activity of certain calcium channels. nih.gov A key example is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable ion channel that is activated by ADPR, linking NAD+ metabolism directly to calcium influx across the plasma membrane. nih.gov The regulation of these channels by NAD+ metabolites is crucial in processes ranging from immune responses to cancer cell pathophysiology. nih.gov

Molecule Role in Calcium Homeostasis Mechanism of Action Key Associated Proteins
Extracellular NAD+ (NAD+e) Initiates intracellular calcium signalingServes as a substrate for ectoenzymes to produce calcium-mobilizing second messengers. nih.govCD38 nih.gov
Cyclic ADP-Ribose (cADPR) Second messenger for intracellular Ca2+ releaseBinds to and activates ryanodine receptors on intracellular stores, releasing Ca2+. nih.govnih.govRyanodine Receptors (RyRs) nih.gov
ADP-Ribose (ADPR) Activator of plasma membrane Ca2+ channelsDirectly gates the TRPM2 channel, leading to Ca2+ influx. nih.govTRPM2 nih.gov

Cell Cycle Progression and Cell Fate Determination (e.g., Apoptosis, Cell Death)

NAD+ is a critical determinant of cell cycle progression and cell fate, including programmed cell death or apoptosis. Its influence is largely exerted through a class of NAD+-consuming enzymes, namely sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs). nih.gov These enzymes compete for the same intracellular NAD+ pool and regulate fundamental cellular events like transcription, DNA repair, and apoptosis. nih.gov

Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that can influence cell cycle and survival. For instance, SIRT1 activation has been linked to the inhibition of proliferation in certain cancer cells. nih.gov Conversely, PARP1, which is heavily involved in DNA damage repair, consumes large amounts of NAD+ upon activation by DNA strand breaks. stanford.eduresearchgate.net Severe DNA damage can lead to massive PARP1 activation, causing a significant depletion of the cellular NAD+ pool. This energy crisis disrupts ATP production and can trigger apoptosis or necrosis. researchgate.net

A key regulatory network linking NAD+ to cell fate is the NAMPT/E2F2/SIRT1/p53 axis. oup.com Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, produces the NAD+ that activates SIRT1. oup.com Activated SIRT1, in turn, can deacetylate and inactivate the tumor suppressor protein p53, which is a potent inducer of cell cycle arrest and apoptosis. oup.com Therefore, higher NAMPT activity and NAD+ levels can suppress p53's pro-apoptotic functions, promoting cell survival. Conversely, inhibition of NAMPT leads to reduced NAD+ levels, decreased SIRT1 activity, and consequently, increased p53 activity, which can result in cell cycle arrest and apoptosis. nih.govoup.com

Cellular Senescence Molecular Mechanisms

The link between NAD+ metabolism and cellular senescence—a state of irreversible growth arrest—is multifaceted. A decline in NAD+ levels is a recognized hallmark of aging and can promote the onset of senescence. elsevierpure.comnih.gov This NAD+ depletion can be driven by factors such as increased expression of the NAD+-consuming enzyme CD38 during aging or the activation of PARPs in response to accumulating DNA damage, a key trigger for senescence. stanford.eduelsevierpure.comnih.gov The resulting low NAD+ state can contribute to mitochondrial dysfunction, which itself is a driver of senescence. elsevierpure.com

However, once cells become senescent, they develop a complex and energy-intensive pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). elsevierpure.comtandfonline.com The production of the SASP, which includes a host of cytokines, chemokines, and growth factors, is metabolically demanding and appears to require robust NAD+ metabolism. elsevierpure.comtandfonline.com

Recent research has uncovered a specific signaling axis, HMGA-NAMPT-NAD+, that controls the pro-inflammatory aspects of senescence. tandfonline.com In senescent cells, high mobility group A (HMGA) proteins upregulate the expression of NAMPT, the key enzyme in the NAD+ salvage pathway. tandfonline.com This boosts NAD+ metabolism, which in turn fuels the pro-inflammatory SASP. tandfonline.com Consequently, inhibiting NAMPT can suppress the SASP, while supplementing with NAD+ precursors like nicotinamide mononucleotide (NMN) can exacerbate it. tandfonline.com This indicates a dual role for NAD+: its decline can contribute to the induction of senescence, while its metabolism is essential for sustaining the pro-inflammatory phenotype of already senescent cells. elsevierpure.comtandfonline.com

Immunological Pathway Modulation

NAD+ metabolism is a pivotal regulator of the immune system, influencing both innate and adaptive immunity. nih.govaai.org The functions of various immune cells, including macrophages, T cells, B cells, and natural killer cells, are tightly linked to their metabolic state, where NAD+ plays a central role as both a redox cofactor and a substrate for signaling enzymes. stanford.edugetheally.com

During an immune response, macrophages undergo significant metabolic reprogramming to support their pro-inflammatory state. This activation is associated with an initial drop in NAD+ levels, partly due to the activation of PARP enzymes responding to DNA damage from reactive oxygen species (ROS) produced during inflammation. stanford.edu To counteract this depletion and sustain their function and survival, inflammatory macrophages upregulate the NAD+ salvage pathway, primarily through increased expression of NAMPT. stanford.edu

NAD+ levels and NAD+-consuming enzymes also modulate immune cell fate and inflammatory signaling. The NAD+ hydrolase CD38 is a critical mediator of immune cell activation and is highly expressed in many immune cells. ahajournals.orgnih.gov By consuming NAD+ to produce signaling molecules like cADPR and ADPR, CD38 can modulate calcium signaling and chemokine responses, thereby influencing immune cell trafficking and function. nih.gov Sirtuins, such as SIRT1, also play a key role by deacetylating transcription factors like NF-κB, which governs the expression of numerous inflammatory cytokines. frontiersin.org Thus, by influencing the activity of enzymes like CD38, PARPs, and sirtuins, cellular NAD+ homeostasis is critical for orchestrating a balanced and effective immune response and regulating inflammation. aai.orggetheally.com

Neuronal and Muscular Function Regulation

NAD+ is indispensable for the proper function and health of the nervous and muscular systems, which have high energy demands. Its roles extend from ensuring neuronal survival and preventing axon breakdown to regulating muscle development, metabolism, and regeneration.

Nicotinamide-Adenine-Dinucleotide in Axon Degeneration Pathways (e.g., Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2), Sterile Alpha and TIR Motif-Containing 1 (SARM1))

The integrity of axons is maintained by a delicate balance centered on NAD+ metabolism, governed by the opposing actions of two key enzymes: Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2) and Sterile Alpha and TIR Motif-Containing 1 (SARM1). nih.gov NMNAT2 is a labile axon survival factor that synthesizes NAD+ from NMN and ATP. uni.lubiorxiv.org Its presence is essential for maintaining axonal health. biorxiv.org

In contrast, SARM1 is a pro-degenerative enzyme that possesses NAD+ hydrolase (NADase) activity. uni.lunih.gov Under normal conditions, SARM1 is kept in an inactive state. However, following axonal injury or in certain neurodegenerative conditions, NMNAT2 levels decline rapidly. uni.lubiorxiv.org This leads to two critical changes in the axonal metabolome: a drop in NAD+ levels and an accumulation of its precursor, NMN. biorxiv.orgnih.gov The resulting increase in the NMN/NAD+ ratio acts as a specific metabolic trigger that allosterically activates SARM1. uni.lubiorxiv.org

Once activated, SARM1's TIR domain cleaves NAD+, catastrophically depleting the axon of this vital metabolite. uni.ludartmouth.edu This rapid consumption of NAD+ leads to a bioenergetic collapse and executes the downstream steps of axon self-destruction, a process known as Wallerian degeneration. nih.govdartmouth.edu Therefore, the interplay between the NAD+-producing enzyme NMNAT2 and the NAD+-consuming enzyme SARM1 forms a critical switch that determines axon survival or degeneration. nih.gov

Enzyme Primary Function in Axons Effect on NAD+ Role in Axon Fate
NMNAT2 NAD+ synthesisProduces NAD+ from NMN and ATP. uni.luPro-survival: Maintains necessary axonal NAD+ levels. biorxiv.org
SARM1 NAD+ hydrolysisConsumes NAD+ upon activation. uni.luPro-degenerative: Depletes NAD+, triggering axon destruction. nih.govdartmouth.edu

Myogenesis and Muscle Metabolism Regulation (e.g., PARP1, Sirtuins in muscle cells)

NAD+ plays a central role in skeletal muscle biology, influencing everything from development (myogenesis) and metabolic function to regeneration and aging. nih.govnih.gov Skeletal muscle relies heavily on NAD+ as a cofactor for energy metabolism pathways like glycolysis and mitochondrial oxidative phosphorylation to meet its high energy demands. nih.govnih.gov

NAD+-dependent enzymes are key regulators of muscle health. Sirtuins, especially SIRT1, are crucial for muscle adaptation and function. SIRT1 deacetylates and activates the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and function. nih.gov This process is vital for maintaining mitochondrial fitness in muscle cells. nih.gov Furthermore, SIRT1 is involved in regulating muscle stem cells (MuSCs), also known as satellite cells, which are essential for muscle repair and regeneration. frontiersin.org By deacetylating key proteins, SIRT1 helps maintain the quiescent state of MuSCs, preserving the regenerative capacity of muscle tissue. frontiersin.org

Poly(ADP-ribose) polymerase 1 (PARP1) also impacts muscle metabolism. As a significant consumer of NAD+, PARP1 activity can influence the availability of NAD+ for other enzymes like SIRT1. nih.gov In conditions of metabolic stress or disease, such as muscular dystrophy, increased PARP activity can deplete NAD+, impairing mitochondrial function and exacerbating muscle pathology. nih.gov Conversely, maintaining or boosting NAD+ levels has been shown to improve muscle function in various models of muscle disease and aging by supporting sirtuin activity and mitochondrial health. nih.govepfl.ch

Role of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) as a Chaperone (e.g., Phosphorylated Tau)

Recent scientific investigations have unveiled a non-enzymatic function of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) as a molecular chaperone. This chaperone activity is particularly significant in the context of neurodegenerative diseases characterized by the aggregation of misfolded proteins, such as the hyperphosphorylated tau (pTau) protein found in Alzheimer's disease and other tauopathies. elifesciences.orgresearchgate.net

NMNAT, a key NAD+ synthase, has been shown to prevent the pathological aggregation of pTau, thereby mitigating its toxicity. elifesciences.org This function is distinct from its enzymatic role in producing NAD+. nih.gov Studies have demonstrated that NMNAT directly interacts with pTau to inhibit its assembly into the neurofibrillary tangles that are a hallmark of Alzheimer's disease. elifesciences.orgresearchgate.net

The chaperone function of NMNAT is not only observed in vitro but has also been demonstrated in vivo. In a Drosophila model of tauopathy, overexpression of NMNAT was found to suppress the neurodegeneration induced by pTau. nih.gov This neuroprotective effect is attributed to NMNAT's ability to manage pTau homeostasis and promote the clearance of toxic pTau oligomers. researchgate.netnih.gov

The interaction between NMNAT and pTau is specific. Research combining nuclear magnetic resonance (NMR) spectroscopy, crystallography, and other biophysical techniques has revealed that NMNAT utilizes its enzymatic pocket to bind directly to the phosphorylated sites on the Tau protein. elifesciences.orgresearchgate.net This binding is competitively inhibited by NMNAT's own substrates, such as Nicotinamide Mononucleotide (NMN) and Adenosine (B11128) Triphosphate (ATP), highlighting the dual functionality of this protein. elifesciences.orgresearchgate.net

Furthermore, NMNAT can act as a co-chaperone with Heat Shock Protein 90 (Hsp90), specifically for the recognition and clearance of pTau over its non-phosphorylated form. elifesciences.orgresearchgate.net This suggests a sophisticated mechanism by which NMNAT contributes to cellular proteostasis, particularly in neurons which are vulnerable to the accumulation of toxic protein aggregates. researchgate.net The chaperone activity of NMNAT appears to be a conserved feature across different isoforms of the enzyme. nih.gov

The discovery of NMNAT's chaperone activity provides a crucial link between NAD+ metabolism and the cellular mechanisms that counteract the progression of neurodegenerative pathologies. elifesciences.orgresearchgate.net

Detailed Research Findings on NMNAT Chaperone Activity

FindingOrganism/SystemKey ResultReference
Inhibition of pTau Fibril Formation In vitroNMNAT isoforms (human hN1, hN2, hN3; Drosophila PC, PD; mouse mN3) inhibit the amyloid aggregation of phosphorylated Tau23 in a concentration-dependent manner. nih.gov
Binding Specificity In vitro (NMR, Crystallography)NMNAT's enzymatic pocket directly binds to the phosphorylated sites of pTau. This interaction is competitively disrupted by NMNAT substrates (NMN, ATP). elifesciences.orgresearchgate.net
Co-chaperone Activity In vitroNMNAT functions as a co-chaperone with Hsp90 for the specific recognition of pTau. elifesciences.orgresearchgate.net
In vivo Neuroprotection Drosophila melanogaster (fly tauopathy model)Overexpression of NMNAT mitigates pTau pathology and suppresses neurodegeneration. elifesciences.org
Enzyme Activity Independence In vitroA mutation (H22A in mN3) that eliminates NMNAT's enzymatic activity does not affect its ability to inhibit pTau aggregation. nih.gov
Reduction of pTau Levels In vitro (inducible hTau40 cell line)Overexpression of wild-type NMNAT2 significantly reduced levels of phosphorylated human Tau (p-hTau). researchgate.net

Methodologies and Research Perspectives in Nicotinamide Adenine Dinucleotide Studies

Quantification and Measurement of Nicotinamide-Adenine-Dinucleotide (B56045) and its Metabolites

Accurate measurement of NAD and its related metabolites is crucial for understanding its role in health and disease. Various techniques have been developed, each with its own set of advantages and limitations.

Spectrophotometric and Chromatographic Methods

Traditional methods for quantifying NAD and its metabolites include spectrophotometric and chromatographic techniques. Spectrophotometric assays often rely on enzymatic cycling reactions that lead to a change in absorbance or fluorescence, providing a sensitive measure of NAD levels. nih.gov However, these methods can sometimes lack the specificity to distinguish between different NAD-related molecules.

High-Performance Liquid Chromatography (HPLC) offers a more precise separation of NAD and its metabolites. researchgate.net Reverse-phase HPLC is a highly quantitative method for determining NAD+ levels in cells and tissues, providing accurate and reproducible results. nih.govwustl.edu This technique allows for the separation of NAD+ from other related metabolites, with detection typically monitored by UV absorbance at 261 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as the preferred methods for comprehensive NAD metabolome analysis due to their high sensitivity and specificity. pnas.orgnih.gov These methods can simultaneously quantify a wide range of NAD-related metabolites, including its precursors and breakdown products. swolverine.com However, the accuracy of LC-MS measurements is highly dependent on the sample extraction protocol to prevent the degradation and interconversion of NAD metabolites. pnas.orgfrontiersin.org

Table 1: Comparison of Major Analytical Methods for NAD Quantification

Method Principle Advantages Disadvantages
Spectrophotometry Enzymatic cycling reactions leading to a change in absorbance or fluorescence. High sensitivity, relatively low cost. Can lack specificity, may not distinguish between different NAD metabolites.
HPLC Separation of compounds based on their physicochemical properties. High precision and reproducibility for NAD+ quantification. May have lower sensitivity for some metabolites compared to LC-MS.

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. | High sensitivity and specificity, allows for the simultaneous quantification of multiple metabolites. | Higher cost and complexity, results are highly dependent on the sample preparation method. |

In Vivo Imaging Techniques for Nicotinamide-Adenine-Dinucleotide Dynamics

Visualizing the dynamic changes of NAD in living cells and organisms provides invaluable insights into its real-time regulation. A significant challenge in this area is that while the reduced form, NADH, is autofluorescent, the oxidized form, NAD+, is not. nih.gov To overcome this, researchers have developed innovative imaging techniques.

Fluorescence Lifetime Imaging Microscopy (FLIM) of NADH autofluorescence is a powerful tool to assess cellular metabolism. wustl.edu This technique can differentiate between the free and protein-bound states of NADH, providing information about the metabolic state of the cell.

Genetically Encoded Fluorescent Sensors have revolutionized the in vivo imaging of NAD. These sensors are engineered proteins that change their fluorescent properties upon binding to NAD+ or in response to changes in the NAD+/NADH ratio. Examples include:

RexYFP: A sensor based on a bacterial redox-sensing protein that reports changes in the NAD+/NADH ratio in different cellular compartments. Current time information in Los Angeles, CA, US.

FiNad: A family of ratiometric, genetically encoded fluorescent indicators for monitoring NAD+ dynamics in living cells and animals. nih.gov

Small Molecule Fluorescent Probes are another approach for detecting NAD(P)H in living cells. These probes are designed to exhibit a fluorescent response upon reaction with NAD(P)H, allowing for the visualization of its levels and activity. acs.org Some near-infrared fluorescent probes have been developed to overcome the background fluorescence from endogenous molecules. nih.gov

Table 2: Comparison of In Vivo NAD Imaging Probes

Probe Type Example Principle Advantages Limitations
Genetically Encoded RexYFP, FiNad FRET or conformational changes in a fluorescent protein upon binding to NAD+ or in response to the NAD+/NADH ratio. High specificity, can be targeted to specific subcellular compartments. Requires genetic modification of the cells or organism.

| Small Molecule | CyQ-1 | Chemical reaction with NAD(P)H leads to a change in fluorescence. | No genetic modification needed, can be applied to a wide range of samples. | Potential for off-target effects and issues with cellular uptake and distribution. |

Genetic and Pharmacological Modulation of Nicotinamide-Adenine-Dinucleotide Metabolism in Research Models

Manipulating the levels of NAD through genetic and pharmacological tools is a cornerstone of research into its physiological roles. These approaches allow scientists to study the consequences of NAD depletion or elevation in various experimental models.

Genetic modulation involves the use of genetically modified organisms, such as knockout or transgenic mice, to alter the expression of enzymes involved in NAD metabolism. For example, the knockout of Nampt (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the salvage pathway, has been used to study the effects of NAD deficiency in specific tissues. drugbank.com Conversely, overexpression of NAD biosynthetic enzymes can be used to investigate the benefits of increased NAD levels.

Pharmacological modulation utilizes small molecules to inhibit or activate enzymes in the NAD metabolic network. A prominent example is FK866, a highly specific and potent inhibitor of NAMPT, which has been widely used to induce NAD depletion in research models. nih.govnih.gov Another strategy is the administration of NAD precursors, such as nicotinamide (B372718) riboside (NR) or nicotinamide mononucleotide (NMN), to boost intracellular NAD levels. embopress.org

Table 3: Examples of Genetic and Pharmacological Modulators of NAD Metabolism

Modulator Type Target/Mechanism Effect on NAD Levels Common Research Application
Nampt Knockout Genetic Deletion of the Nampt gene. Decrease Studying tissue-specific NAD deficiency.
FK866 Pharmacological Inhibition of NAMPT enzyme activity. Decrease Inducing NAD depletion to study its role in various cellular processes.
Nicotinamide Riboside (NR) Pharmacological NAD precursor. Increase Investigating the therapeutic potential of NAD boosting.
Nicotinamide Mononucleotide (NMN) Pharmacological NAD precursor. Increase Studying the effects of elevated NAD levels on aging and disease.

| 5-Amino-1MQ | Pharmacological | Inhibition of Nicotinamide N-methyltransferase (NNMT). | Increase (by preventing NAM degradation) | Investigating metabolic health and aging. swolverine.com |

Enzyme Kinetics and Structural Biology Approaches for Nicotinamide-Adenine-Dinucleotide-Dependent Enzymes

Understanding how NAD-dependent enzymes function at a molecular level is critical. Enzyme kinetics and structural biology provide detailed insights into their catalytic mechanisms and regulation.

Enzyme kinetics studies the rates of enzyme-catalyzed reactions. For NAD-dependent enzymes, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined for both NAD and the other substrates. csbsju.edu These parameters reveal the enzyme's affinity for its substrates and its catalytic efficiency. For example, the Km of PARP1 for NAD+ is relatively low, indicating a high affinity, which has implications for NAD+ consumption during DNA damage. researchgate.net Kinetic studies have also been crucial in understanding the deacetylation mechanisms of sirtuins and how their activity is influenced by NAD+ availability. nih.gov

Structural biology , primarily through X-ray crystallography and cryo-electron microscopy, provides three-dimensional structures of NAD-dependent enzymes. These structures reveal the architecture of the NAD-binding site and the interactions between the enzyme and the coenzyme. nih.govoup.comnih.gov This information is invaluable for understanding the basis of coenzyme specificity and for the rational design of inhibitors or activators. For instance, structural studies of NAD(P)H:quinone oxidoreductase 1 (QR1) have elucidated the changes in the enzyme's conformation upon NAD(P)H binding and substrate release. pnas.org Comparative structural analyses of NAD-binding domains across different enzymes have also provided insights into their evolutionary relationships. nih.gov

Table 4: Selected Kinetic Parameters of Human NAD-Dependent Enzymes

Enzyme Substrate Km (µM) kcat (s⁻¹) Research Context
SIRT1 NAD+ (with acetylated peptide) Varies with acyl substrate Varies with acyl substrate Deacetylation and metabolic regulation nih.gov
PARP1 NAD+ ~50 - DNA repair and NAD+ consumption researchgate.net
NAD-IDH NAD+ - - Tricarboxylic acid cycle and cellular energetics nih.gov

| C11orf54 | β-keto-L-gulonate | 20.185 ± 2.505 | 4.271 ± 0.304 | Pentose pathway and its connection to ascorbate (B8700270) biosynthesis pnas.org |

Computational Modeling and Systems Biology of Nicotinamide-Adenine-Dinucleotide Networks

Computational modeling employs mathematical models, often based on ordinary differential equations, to simulate the dynamics of the NAD network. pnas.org These models can integrate experimental data on enzyme kinetics and metabolite concentrations to predict how the network will respond to various perturbations, such as changes in nutrient availability or the introduction of a drug. nih.gov For example, personalized quantitative models of NAD metabolism have been developed for hepatocellular carcinoma to identify subgroups with poor prognosis. nih.gov Constraint-based modeling has also been used to identify potential anticancer drug targets within the NAD metabolic network. pnas.org

Systems biology takes a holistic view of the NAD network, integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of its regulation and function. This approach has been instrumental in understanding NAD+ homeostasis and its dysregulation in various diseases. nih.gov By analyzing the entire system, researchers can identify key regulatory nodes and feedback loops that control NAD levels and signaling.

Evolutionary Perspectives on Nicotinamide-Adenine-Dinucleotide Metabolism Conservation

The central role of NAD in life is underscored by the evolutionary conservation of its metabolic pathways across all domains of life.

Phylogenetic analyses have revealed that the de novo synthesis pathway of NAD+ from tryptophan, known as the kynurenine (B1673888) pathway, was likely present in the last common ancestor of all eukaryotes. nih.gov In photosynthetic eukaryotes, this pathway was largely replaced by the aspartate pathway, which was likely acquired through endosymbiosis from the cyanobacterial ancestor of chloroplasts. nih.gov The salvage pathways, which recycle nicotinamide and other precursors back into NAD+, are also highly conserved. nih.govnih.gov

The evolution of NAD-dependent signaling pathways, such as those involving sirtuins and PARPs, is also an active area of research. plos.org Studies have shown a significant conservation of sirtuin genes across different taxa, highlighting their fundamental roles in cellular regulation. nih.gov In contrast, PARP genes exhibit more sites of positive selection, suggesting evolutionary adaptation and diversification of their functions. plos.org The co-evolution of enzymes like NAMPT and NNMT in vertebrates appears to have been a critical event that enabled the expansion and diversification of NAD-dependent signaling. plos.org

Q & A

Q. Q1. What methodological approaches are recommended for quantifying cellular NAD+ levels, and how do their sensitivities compare?

Answer: NAD+ quantification requires techniques with high specificity due to its low abundance and rapid degradation. Common methods include:

  • Bioluminescent Assays : Utilize NAD-dependent enzymes (e.g., NAD(P)/NAD(P)H-Glo™) to generate luminescent signals proportional to NAD+ concentration. These assays are rapid, sensitive (detection limits ~0.1 pmol), and suitable for high-throughput studies .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides absolute quantification and distinguishes NAD+ from its reduced form (NADH). Requires tissue homogenization and extraction with organic solvents. Sensitivity ranges from 0.5–10 nM, depending on ionization efficiency .
  • HPLC with UV Detection : Less sensitive than LC-MS/MS (detection limit ~50 nM) but cost-effective for bulk samples. Requires careful sample preparation to avoid interference from proteins or metabolites .

Q. Q2. How does NAD+ function as a coenzyme in redox reactions, and what experimental controls are critical for validating its role in enzymatic assays?

Answer: NAD+ acts as an electron carrier, cycling between oxidized (NAD+) and reduced (NADH) states. In dehydrogenase-catalyzed reactions (e.g., lactate dehydrogenase), NAD+ accepts a hydride ion from substrates. Key controls include:

  • Blank Reactions : Omit the enzyme or substrate to confirm NAD+ reduction is reaction-specific.
  • NADH Oxidation Checks : Monitor spontaneous NADH oxidation at 340 nm to rule out non-enzymatic interference.
  • Cofactor Specificity Tests : Use NADP+ (a phosphorylated analog) to ensure the enzyme does not promiscuously utilize other dinucleotides .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in the efficacy of NAD+ precursors (e.g., NMN vs. NR) across preclinical and clinical studies?

Answer: Discrepancies arise from differences in bioavailability, tissue specificity, and assay protocols. To address these:

  • Pharmacokinetic Profiling : Measure precursor conversion rates to NAD+ in target tissues using isotopic labeling (e.g., ¹³C-NMN) and LC-MS/MS .
  • Tissue-Specific Delivery : Use genetic models (e.g., tissue-specific knockout mice for NMN transporters like Slc12a8) to validate precursor uptake mechanisms .
  • Standardized Assays : Adopt harmonized protocols for NAD+ extraction and quantification to minimize inter-study variability .

Q. Q4. What experimental strategies are effective for studying the reactivity of NAD+ analogs in enzyme-mimetic systems?

Answer:

  • Cyanide Adduct Formation : Monitor cyanide ion (CN⁻) binding to NAD+ analogs via UV-Vis spectroscopy (absorption at ~420 nm) to assess electron-deficient pyridinium ring reactivity. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal substituent effects on reaction equilibria .
  • NMR Characterization : Use ¹H/¹³C NMR to confirm adduct structures (e.g., 4-cyano-1,4-dihydropyridines) and quantify substituent-induced shifts in electron density .
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated vs. non-deuterated analogs to identify rate-limiting steps (e.g., hydride transfer vs. substrate binding) .

Q. Q5. How can non-invasive techniques assess NADH dynamics in vivo, and what are their limitations?

Answer:

  • Flow-Mediated Skin Fluorescence (FMSF) : Measures NADH autofluorescence in response to ischemic stress. Limitations include low spatial resolution and interference from melanin or hemoglobin .
  • Near-Infrared Spectroscopy (NIRS) : Tracks tissue oxygenation and NADH redox state via absorbance changes at 780–900 nm. Limited to superficial tissues (e.g., skin, muscle) .
  • Genetically Encoded Biosensors : Express fluorescent reporters (e.g., SoNar) in model organisms for real-time NADH imaging. Requires transgenic models and calibration for pH/temperature effects .

Q. Q6. What synthetic routes are available for producing stable NAD+ analogs, and how do their cofactor activities compare to native NAD+?

Answer:

  • Chemoenzymatic Synthesis : Combine chemical phosphorylation (e.g., using POCl₃) with enzymatic ligation (e.g., NAD+ synthase) to generate phosphodiester-linked analogs (e.g., carbocyclic NAD+). These analogs show 60–80% activity in alcohol dehydrogenase assays compared to native NAD+ .
  • Chiral Modifications : Introduce stereospecific substitutions (e.g., 3-acetylpyridine derivatives) to probe enzyme-coenzyme interactions. Such analogs may exhibit altered binding affinities (Kd changes by 2–5-fold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.